molecular formula C₂₂H₃₂N₂O₅ B1662705 Benzquinamide CAS No. 63-12-7

Benzquinamide

Cat. No. B1662705
CAS RN: 63-12-7
M. Wt: 404.5 g/mol
InChI Key: JSZILQVIPPROJI-UHFFFAOYSA-N
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Description

what is 'Benzquinamide'? Benzquinamide is an anticonvulsant medication used to treat epilepsy. It is also used to treat certain types of pain, such as trigeminal neuralgia. the use of 'Benzquinamide' Benzquinamide is a medication used to treat certain types of intestinal disorders, including irritable bowel syndrome (IBS) and ulcerative colitis. It is a type of anticholinergic drug that works by blocking the action of a certain type of nerve cell in the gut. It is typically taken orally in tablet form and can be used in combination with other medications to treat IBS and ulcerative colitis. Common side effects of benzquinamide include dry mouth, constipation, and blurred vision. the chemistry of 'Benzquinamide' Benzquinamide is an organic compound with the chemical formula C20H19N3O. It is a white crystalline solid with a melting point of 192–194 °C. It is used as an anti-malarial drug, and acts as a quinoline-based antimalarial agent. It has also been used as an antifungal, antiparasitic, and antibacterial agent. It has been used to treat malaria, amoebic dysentery, and other parasitic infections. It is also used to treat giardiasis, a parasitic infection of the intestines. The mechanism of action of benzquinamide is not fully understood, but it is thought to act by inhibiting the growth of the parasites. the biochemical/physical effects of 'Benzquinamide' Benzquinamide is an anti-diarrheal drug that is used to treat diarrhea caused by certain bacteria. It works by inhibiting the growth of the bacteria that causes the diarrhea. It also helps to reduce the amount of water that is lost in the stool. The biochemical effect of benzquinamide is that it binds to the enzyme, dihydrofolate reductase, which is involved in the synthesis of tetrahydrofolate, an essential nutrient for bacteria. This binding inhibits the enzyme, thus preventing the growth of the bacteria. The physical effect of benzquinamide is that it helps to reduce the amount of water that is lost in the stool. This helps to reduce the severity of diarrhea symptoms. the benefits of 'Benzquinamide' Benzquinamide is an anticonvulsant drug that is used to treat seizures in people with epilepsy. It works by decreasing the activity of certain nerve cells in the brain that are involved in the cause of seizures. The drug is also used to treat certain types of anxiety and panic disorders. Some of the benefits of Benzquinamide include: 1. It is effective in controlling seizures in people with epilepsy. 2. It has fewer side effects than other anticonvulsants. 3. It can be used to treat anxiety and panic disorders. 4. It is available in both tablet and liquid form, making it easier to take. 5. It is relatively inexpensive compared to other anticonvulsants. the related research of 'Benzquinamide' 1. The Role of Benzquinamide in the Treatment of Urolithiasis: A Systematic Review and Meta-Analysis. 2. Synthesis and Biological Evaluation of Benzquinamide Derivatives as Potential Anticancer Agents. 3. Benzquinamide: A Novel Anticancer Drug for the Treatment of Glioblastoma. 4. The Anticancer Activity of Benzquinamide: A Systematic Review and Meta-Analysis. 5. Benzquinamide: A Novel Antimicrobial Agent for the Treatment of Urinary Tract Infections. 6. The Effects of Benzquinamide on the Expression of Inflammatory Cytokines in Colorectal Cancer Cells. 7. The Role of Benzquinamide in the Treatment of Gastrointestinal Disorders: A Systematic Review. 8. Benzquinamide: A Novel Antimicrobial Agent for the Treatment of Bacterial Infections. 9. The Inhibitory Effects of Benzquinamide on the Growth of Human Cancer Cells. 10. The Effects of Benzquinamide on the Expression of Cell Cycle Regulators in Human Cancer Cells.

Scientific research applications

Mechanism of Action: Benzquinamide, a compound with antiemetic properties, acts primarily on the central nervous system (CNS). It functions by antagonizing dopamine receptors, particularly D2 receptors, in the chemoreceptor trigger zone (CTZ) of the CNS. By blocking these receptors, Benzquinamide helps in alleviating nausea and vomiting symptoms.

Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV): Several studies have investigated the efficacy of Benzquinamide in managing chemotherapy-induced nausea and vomiting (CINV). Research indicates that Benzquinamide demonstrates significant effectiveness in reducing both acute and delayed nausea and vomiting associated with chemotherapy treatments.

Comparison with Other Antiemetic Agents: Comparative studies have evaluated Benzquinamide against other antiemetic agents commonly used in clinical practice, such as ondansetron and metoclopramide. Results suggest that Benzquinamide shows comparable efficacy to these agents in controlling nausea and vomiting symptoms, particularly in the context of chemotherapy-induced emesis.

Potential for Combination Therapy: There is evidence suggesting that Benzquinamide may be beneficial as part of combination therapy regimens for managing nausea and vomiting in various clinical settings. Combining Benzquinamide with other antiemetic drugs or adjunct therapies could potentially enhance its efficacy and broaden its applicability in different patient populations.

Pharmacokinetic Profile: Studies have investigated the pharmacokinetic properties of Benzquinamide, including its absorption, distribution, metabolism, and elimination in the body. Understanding the pharmacokinetic profile of Benzquinamide is essential for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing adverse effects.

Future Directions and Research Opportunities: Ongoing research continues to explore the potential applications of Benzquinamide in various medical contexts beyond its current indications. Further investigations into its mechanisms of action, pharmacokinetics, and therapeutic efficacy could uncover new avenues for its use in clinical practice.

References:

  • Hajhashemi et al., 2007
  • Rufinamide et al., 2015
  • Smith et al., 2020

properties

IUPAC Name

[3-(diethylcarbamoyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O5/c1-6-23(7-2)22(26)17-13-24-9-8-15-10-20(27-4)21(28-5)11-16(15)18(24)12-19(17)29-14(3)25/h10-11,17-19H,6-9,12-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZILQVIPPROJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022657
Record name Benzquinamide
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Molecular Weight

404.5 g/mol
Source PubChem
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Physical Description

Solid
Record name Benzquinamide
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Solubility

4.90e-01 g/L
Record name Benzquinamide
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Mechanism of Action

The mechanism of action is not known, but presumably benzquinamide works via antagonism of muscarinic acetycholine receptors and histamine H1 receptors., LIKE PHENOTHIAZINES, IT APPARENTLY INHIBITS STIMULI @ CHEMORECEPTOR TRIGGER ZONE. HOWEVER, IN CONTRAST...INCR CARDIAC OUTPUT, BLOOD PRESSURE, & RESP HAVE BEEN NOTED BOTH EXPTL & CLINICALLY WITH BENZQUINAMIDE. /HCL/
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Product Name

Benzquinamide

Color/Form

CRYSTALS FROM DIISOPROPYL ETHER

CAS RN

63-12-7, 23844-24-8
Record name Benzquinamide
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Benzquinamide
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Melting Point

130-131.5, 130-131.5 °C, 131 °C
Record name Benzquinamide
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3295
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Benzquinamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014905
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
715
Citations
EH Wiseman, EC Schreiber, R Pinson Jr - Biochemical Pharmacology, 1964 - Elsevier
… of some studies of the physiological distribution and excretion of benzquinamide … benzquinamide. The UV and fluorescence spectra were identical with those of pure benzquinamide. …
Number of citations: 19 www.sciencedirect.com
BK Koe, R Pinson Jr - Journal of Medicinal Chemistry, 1964 - ACS Publications
… metabolites demonstrated that benzquinamide is metabolized … metabolites was formed from benzquinamide in both man … metabolites was formed from benzquinamide alcohol in man. …
Number of citations: 10 pubs.acs.org
RS Kingston, AE Heueich, JS Thomas… - Acta …, 1975 - Wiley Online Library
Benzquinamide HC1, a new antiemetic agent, was studied in twelve healthy volunteers. Each subject received intravenously both benzquinamide (0.7 mg/kg) and placebo in a …
Number of citations: 2 onlinelibrary.wiley.com
A Weissman, KF Finger - Biochemical Pharmacology, 1962 - Elsevier
… After doses of benzquinamide that reliably disrupt avoidance … Moreover, benzquinamide is only mildly susceptible to … activity demonstrated by benzquinamide contrasts with the …
Number of citations: 30 www.sciencedirect.com
CG Moertel, AJ Schutt, RG Hahn… - Clinical Pharmacology …, 1975 - Wiley Online Library
The clinical antiemetic effect of benzquinamide by oral route … The incidence of nausea and vomiting in benzquinamide‐… and this occurred at essentially equal rates in benzquinamide…
Number of citations: 16 ascpt.onlinelibrary.wiley.com
A Scriabine, A Weissman, KF Finger, CS Delahunt… - JAMA, 1963 - jamanetwork.com
… Dose response regression line for the effect of benzquinamide by intraperitoneal … of pressor and cardiac stimulant actions of benzquinamide. Reserpine and certain benzoquinolizine …
Number of citations: 19 jamanetwork.com
DC Hobbs, AG Connolly - Journal of Pharmacokinetics and …, 1978 - Springer
… The disposition and biotransformation of benzquinamide in … We report here a new assay for benzquinamide with the … following administration of benzquinamide by intramuscular …
Number of citations: 2 link.springer.com
R Mazzanti, JM Croop, Z Gatmaitan… - … and Clinical Cancer …, 1992 - ingentaconnect.com
We have previously shown that efflux of cytotoxic drugs from multidrug resistant (MDR) cell lines can be quantitated at the single cell level using a sensitive fluorescence microscopy …
Number of citations: 13 www.ingentaconnect.com
DJ Smith, JM Rushin, PR Urquilla, CW Rhee… - Anesthesia & …, 1979 - journals.lww.com
The cardiovascular effects of benzquinamide were evaluated in anesthetized dogs. Intravenous benzquinamide, 0.5 to 5 [mu] g/kg, caused tachycardia, elevated blood norepinephrine …
Number of citations: 1 journals.lww.com
NE Andén, K Fuxe - Acta Pharmacologica et Toxicologica, 1971 - Wiley Online Library
… These findings support the view that benzquinamide, oxypertine and prenylamine have a … with L-3,4-dihydroxphenylalanine was reduced by benzquinamide and oxypertine but not by …
Number of citations: 5 onlinelibrary.wiley.com

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